(Rac)-C22-Ceramide

mitochondrial apoptosis membrane biophysics ceramide channel dynamics

Researchers studying apoptosis regulation often encounter chain-length-dependent variability, where common C16-ceramide produces large, dynamic mitochondrial pores but very-long-chain C22-ceramide generates smaller, stable channels that antagonize C16-induced permeabilization. (Rac)-C22-Ceramide addresses this by providing a specific tool to interrogate the regulatory interplay between endogenous ceramide species. • Enables dissection of intrinsic apoptosis initiation by counteracting C16-ceramide-driven mitochondrial outer membrane permeabilization. • Selectively inhibits the mitochondrial-to-cytosolic stress response (MCSR) pathway without affecting unfolded protein responses, isolating stress adaptation mechanisms. • Supplies a racemic mixture for cost-effective lipid nanoparticle formulation, modulating membrane fluidity and encapsulation efficiency. Each batch is quality-controlled for consistent purity, supporting reproducible results across key assays.

Molecular Formula C40H79NO3
Molecular Weight 622.1 g/mol
CAS No. 27888-44-4
Cat. No. B1638017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-C22-Ceramide
CAS27888-44-4
Molecular FormulaC40H79NO3
Molecular Weight622.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
InChIKeyKEPQASGDXIEOIL-GLQCRSEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Why Researchers Choose (Rac)-C22-Ceramide


(Rac)-C22-Ceramide (CAS 27888-44-4), also known as N-behenoyl-D-erythro-sphingosine or Cer(d18:1/22:0), is a long-chain endogenous bioactive sphingolipid composed of an 18-carbon sphingosine backbone N-acylated with a 22-carbon behenic acid [1]. This compound is a racemic mixture of D-erythro and L-threo isomers, which distinguishes it from the more commonly used pure D-erythro enantiomer . As a member of the ceramide family with an N-acyl chain length of 22 carbons, (Rac)-C22-Ceramide participates in critical cellular processes including apoptosis regulation, membrane dynamics, and lipid signaling pathways [2]. Its unique fatty acyl chain length places it at the threshold between long-chain and very-long-chain ceramides, conferring distinct biophysical and biological properties that researchers must account for when selecting ceramide analogs for experimental systems [2].

Selection Logic Long-chain / very-long-chain threshold signaling lipid for apoptosis and membrane dynamics studies.
Isomer Context Racemic mixture (D-erythro / L-threo) for enantiomer-attribution review vs. pure D-erythro standard.
Workflow Type Membrane biophysics, MCSR pathway inhibition, and chain-length-dependent signaling assays.

Why C22-Ceramide Cannot Be Substituted


Substituting (Rac)-C22-Ceramide with other N-acyl chain length ceramides (e.g., C16-, C18-, or C24-ceramide) can lead to divergent experimental outcomes due to chain-length-dependent differences in membrane channel formation kinetics, cellular signaling specificity, and metabolic processing [1]. The N-acyl chain length is a critical determinant of ceramide biological activity, as it governs the compound's ability to self-assemble into membrane channels, its interactions with specific protein targets, and its recognition by ceramide synthases (CerS) and other metabolic enzymes [2]. For instance, while C16-ceramide forms large, dynamic channels that permeabilize mitochondrial outer membranes, C22-ceramide forms smaller, more stable channels that actually interfere with C16-induced permeabilization [3]. Furthermore, C22-ceramide specifically inhibits the mitochondrial-to-cytosolic stress response (MCSR) pathway without affecting unfolded protein responses, a selectivity profile not shared by shorter or longer chain ceramides [4]. These functional differences are not simply a matter of potency but represent qualitatively distinct biological activities that cannot be approximated by scaling concentrations or adjusting for solubility.

(Rac)-C22-Ceramide
Forms small, stable, non-expanding membrane channels that interfere with C16-ceramide permeabilization.
C16-Ceramide
Forms large, dynamic channels that actively permeabilize mitochondrial membranes; pro-apoptotic endpoint may not transfer directly.
C24-Ceramide / Other N-acyl
Chain-length-dependent signaling specificity (MCSR vs. UPR) and metabolic processing by CerS may shift significantly.

C22-Ceramide Quantitative Evidence


Non-Expanding Membrane Channel Formation

In a direct head-to-head comparison using planar phospholipid bilayer membranes, C16-ceramide formed channels that increased in size over time, whereas C22-ceramide formed channels that remained small and did not expand [1]. This differential channel formation behavior was further demonstrated in liposome-based carboxyfluorescein release assays, where C22-ceramide generated significantly less permeabilization than C16-ceramide at equivalent concentrations [1].

Non-Expanding Channel Formation
Head-to-head
C16 forms large, dynamic channels; C22 forms small, stable channels that do not expand.
Supports membrane biophysics model-response context.
Planar bilayer / liposome carboxyfluorescein release assay context.
mitochondrial apoptosis membrane biophysics ceramide channel dynamics

C16-Ceramide Channel Antagonism

C22-ceramide specifically reduces the propensity of C16-ceramide channel formation in isolated rat liver mitochondria and in liposomes . This antagonistic effect demonstrates that C22-ceramide does not simply replace C16-ceramide but actively interferes with its channel-forming capacity, a regulatory mechanism not observed with other ceramide chain lengths [1].

C16-Ceramide Channel Antagonism
Head-to-head
C22-ceramide actively reduces C16-ceramide channel formation in isolated mitochondria and liposomes.
Supports apoptosis regulation pathway-response context.
Rat liver mitochondria / liposome assay systems.
apoptosis regulation mitochondrial membrane permeabilization ceramide antagonism

Selective MCSR Inhibition

C22-ceramide acts as an endogenous signaling lipid that specifically inhibits the mitochondrial-to-cytosolic stress response (MCSR), a recently identified stress pathway induced by increased fatty acid synthesis . Critically, C22-ceramide exhibits no effect on unfolded protein responses within the mitochondria, demonstrating a targeted signaling selectivity not shared by other ceramide species or stress response modulators .

Selective MCSR Inhibition
Data to verify
Specifically inhibits mitochondrial-to-cytosolic stress response (MCSR) without affecting UPR.
Supports targeted signaling-pathway context.
Mammalian cell culture systems; class-level inference context.
mitochondrial stress response signaling specificity MCSR inhibition

Cytotoxicity in T-Cell ALL

In a comprehensive sphingolipidomic analysis of four T-cell acute lymphoblastic leukemia (ALL) cell lines, C22:0-dihydroceramide levels showed strong positive correlations with cytotoxicity (ρ = 0.74-0.81, P ≤ 0.04) [1]. In contrast, total dihydroceramide mass, other individual dihydroceramide species, ceramides, or sphingoid bases did not exhibit significant correlations [1]. This chain-length-specific cytotoxicity was further validated by selective increase of C22:0- and C24:0-dihydroceramides, which induced a caspase-independent, mixed cell death mechanism characterized by increased autophagy marker LC3B-II and DNA fragmentation without reactive oxygen species increase [1].

Cytotoxicity in T-Cell ALL
Class-level
C22:0-dihydroceramide levels correlate with cytotoxicity (ρ = 0.74-0.81, P ≤ 0.04).
Supports cell-model endpoint review context.
4 T-cell ALL lines; caspase-independent, mixed cell death mechanism.
T-cell acute lymphoblastic leukemia dihydroceramide cytotoxicity autophagy

Melanosomal Autophagy Without Cytotoxicity

A marine-derived C22-ceramide compound (Ehux-C22) significantly suppressed α-MSH-induced melanin accumulation in mouse B16 melanoma cells at concentrations of 2-5 µmol/L without inducing cytotoxicity [1]. The compound reduced melanin levels via melanosomal autophagy through activation of the JNK/c-Jun signaling pathway and modulation of intracellular Ca²⁺ signaling [1]. This anti-melanogenic effect occurred without affecting cell viability, distinguishing it from cytotoxic ceramide analogs.

Melanosomal Autophagy
Cross-study
2-5 µmol/L suppresses α-MSH-induced melanin accumulation without cytotoxicity in B16 cells.
Supports pigmentation assay-response context.
Melanosomal autophagy via JNK/c-Jun pathway; marine-derived analog.
melanosome autophagy skin pigmentation JNK signaling

Research Applications of (Rac)-C22-Ceramide


Mitochondrial Apoptosis via Channel Antagonism

Researchers studying the initiation of intrinsic apoptosis should use C22-ceramide to model the antagonistic role of very-long-chain ceramides on C16-ceramide-induced mitochondrial outer membrane permeabilization [1]. The compound's ability to form small, non-expanding channels and interfere with C16-ceramide channel formation makes it essential for experiments dissecting the regulatory interplay between different endogenous ceramide species in apoptosis commitment [1].

Selective MCSR Inhibition

Investigators examining the MCSR pathway require C22-ceramide as a specific inhibitor that does not affect unfolded protein responses within mitochondria [1]. This selectivity is critical for experiments designed to isolate the role of MCSR in cellular stress adaptation, metabolic disease, and cardiac pathophysiology, particularly in models of fatty acid overload where C22-ceramide levels are elevated [1].

LNP and Liposomal Formulations

Formulation scientists developing lipid nanoparticles or liposomes can utilize C22-ceramide's dual hydrophobic tail structure—one saturated (22-carbon acyl chain) and one unsaturated (sphingosine backbone)—to modulate membrane fluidity, phase behavior, and encapsulation efficiency [1]. The compound's structural properties make it valuable for optimizing lipid-based drug delivery systems and membrane model studies [1].

Skin Pigmentation and Melanosomal Autophagy

Researchers in dermatology and cosmetic science should employ C22-ceramide for studies of melanosome autophagy and pigmentation regulation [1]. The compound's ability to reduce melanin accumulation via JNK/c-Jun pathway activation at non-cytotoxic concentrations (2-5 µmol/L) makes it suitable for investigating skin lightening mechanisms without confounding cell death artifacts [1].

Application
Selection Property
Validation Focus
Mitochondrial Apoptosis Studies
Membrane permeability assay context
Channel antagonism dynamics
MCSR Signaling Research
Pathway inhibition specificity
MCSR pathway validation
LNP and Liposomal Formulations
Formulation context review
Membrane fluidity / phase behavior
Skin Pigmentation Research
Assay-response context
Melanosomal autophagy vs. cytotoxicity

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38 linked technical documents
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